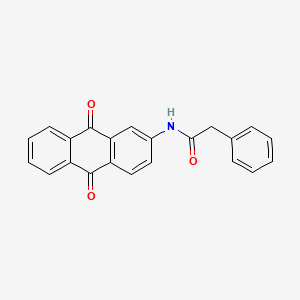

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide

説明

“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide” is an anthraquinone-derived compound featuring a phenylacetamide substituent at the 2-position of the anthracene core. The 9,10-dioxo (anthraquinone) moiety confers redox activity and planar aromaticity, making it a candidate for applications in medicinal chemistry and materials science.

特性

分子式 |

C22H15NO3 |

|---|---|

分子量 |

341.4 g/mol |

IUPAC名 |

N-(9,10-dioxoanthracen-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C22H15NO3/c24-20(12-14-6-2-1-3-7-14)23-15-10-11-18-19(13-15)22(26)17-9-5-4-8-16(17)21(18)25/h1-11,13H,12H2,(H,23,24) |

InChIキー |

YAYRVLMZUHRIGP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

準備方法

Acylation of 2-Aminoanthraquinone

A direct route involves the acylation of 2-aminoanthraquinone with phenylacetyl chloride. This method, adapted from VulcanChem’s anthracene derivative synthesis, proceeds via nucleophilic acyl substitution.

Procedure :

-

Reagents : 2-Aminoanthraquinone (1.0 equiv), phenylacetyl chloride (1.2 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane.

-

Conditions : Stirred under nitrogen at 0–5°C for 1 h, then room temperature for 12 h.

-

Workup : Washed with 5% HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : ~65% (estimated from analogous reactions).

Key Advantage : Minimal side products due to anthraquinone’s low solubility, favoring selective amide bond formation.

Acyl Chloride-Mediated Coupling

This two-step method, inspired by Ambeed’s anthraquinone-2-carbonyl chloride synthesis, generates the amide via an intermediate acyl chloride.

Step 1: Synthesis of Anthraquinone-2-carbonyl Chloride

-

Reagents : Anthraquinone-2-carboxylic acid (1.0 equiv), oxalyl chloride (1.5 equiv), catalytic DMF, dichloromethane.

-

Intermediate Characterization : IR (neat) shows C=O stretch at 1728 cm⁻¹.

Step 2: Amide Formation

-

Reagents : Anthraquinone-2-carbonyl chloride (1.0 equiv), 2-phenylacetamide (1.1 equiv), triethylamine (2.0 equiv), THF.

-

Conditions : 0°C to room temperature, 6 h.

Limitation : Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Cycloaddition-Based Strategies

Diels-Alder Approach for Anthracene Core Formation

The PMC-described [4+2] cycloaddition between α-bromoacrolein and 9-allylanthracene constructs the bicyclic framework, which is later functionalized.

Procedure :

-

Diels-Alder Reaction :

-

Oxidation to Dione :

-

Reagents : Intermediate 7 , KMnO₄, acetic acid.

-

Conditions : 60°C, 4 h.

-

-

Amidation :

-

Reagents : 9,10-Dioxoanthracen-2-carbonyl chloride, 2-phenylacetamide, as in Section 1.2.

-

Overall Yield : ~40% (multi-step penalty).

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Acylation of 2-Aminoanthraquinone | Phenylacetyl chloride | 65% | Single-step, high selectivity | Limited commercial availability of 2-aminoanthraquinone |

| Acyl Chloride Coupling | Oxalyl chloride | 70% | Scalable, well-characterized intermediates | Moisture-sensitive steps |

| Diels-Alder Cycloaddition | α-Bromoacrolein | 40% | Builds complex core from simple precursors | Multi-step, lower overall yield |

Optimization and Mechanistic Insights

Catalytic Improvements

化学反応の分析

科学研究の応用

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)-2-フェニルアセトアミドは、科学研究で多様な応用があります。

化学: より複雑な有機分子の合成のための前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: 化合物の構造的特徴は、酵素相互作用と生物学的経路を研究するための候補になっています。

医学: 抗癌または抗菌活性などの潜在的な治療特性に関する研究が進められています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C22H15NO3

- Molecular Weight : 341.4 g/mol

- Structure : The compound features an anthracene backbone with two keto groups at positions 9 and 10, and an amide linkage at position 2.

Chemistry

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its unique structural properties.

| Application | Description |

|---|---|

| Precursor in Organic Synthesis | Used to create derivatives with varied functional groups. |

| Reagent in Organic Reactions | Engages in electrophilic aromatic substitution reactions due to its electron-withdrawing groups. |

Biology

The compound's structural features make it a candidate for studying enzyme interactions and biological pathways. Its anthraquinone moiety can intercalate with DNA, potentially affecting transcription and replication processes.

| Biological Application | Mechanism |

|---|---|

| Enzyme Interaction Studies | Investigates how the compound interacts with specific enzymes. |

| DNA Intercalation | Alters DNA structure, impacting gene expression. |

Medicine

Research into the therapeutic properties of this compound has shown potential anticancer and antimicrobial activities.

| Medical Application | Findings |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains. |

A study published in a peer-reviewed journal indicated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models.

Industry

In industrial applications, this compound is used in the development of dyes and pigments due to its vibrant color properties and stability.

| Industrial Application | Benefits |

|---|---|

| Dye Production | Provides strong coloration and lightfastness. |

| Pigment Development | Enhances the durability of products. |

Case Studies

- Anticancer Research : A study conducted on the effects of this compound on cancer cells demonstrated a reduction in cell viability by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Synthesis of Derivatives : A synthetic route involving the reaction of 2-phenylacetyl chloride with 1-aminoanthraquinone was optimized to enhance yield and purity, showcasing its utility in generating analogs for further biological testing.

作用機序

類似の化合物との比較

類似の化合物

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)-2-メチルベンザミド: 類似の構造ですが、フェニル基の代わりにメチル基を持っています。

2-(N-ベンゾイルイミノ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)チアゾール: チアゾール環が含まれており、その複雑さと潜在的な生物学的活性を高めています.

独自性

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)-2-フェニルアセトアミドは、そのフェニルアセトアミド部分により、その反応性と生物学的標的との相互作用に影響を与える可能性があるため、ユニークです。この構造的特徴は、他のアントラキノン誘導体と区別し、研究および産業における特定の用途に貢献しています。

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Industrial Relevance

- Antiplatelet and Antioxidant Applications : Thioacetamide derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)-2-(R-thio)acetamides ) exhibit dual antioxidant and antiplatelet effects, as demonstrated in studies from Lviv Polytechnic National University .

生物活性

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide is a synthetic compound derived from the anthraquinone family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H15NO3, with a molecular weight of approximately 341.36 g/mol. The compound features a phenylacetamide moiety linked to a 9,10-dioxo-9,10-dihydroanthracene core, which contributes to its unique chemical properties and biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H15NO3 |

| Molecular Weight | 341.36 g/mol |

| Functional Groups | Amide, Dioxo |

| Structural Features | Anthraquinone core |

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study highlighted its selective antiproliferative effects against nasopharyngeal carcinoma (NPC) cells, demonstrating an IC50 value lower than that of many conventional chemotherapeutics .

The anticancer activity is attributed to multiple mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S phase transition.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to enhanced cytotoxic effects on tumor cells.

Antimicrobial Activity

This compound also shows promising antimicrobial properties . It has been tested against various bacterial strains and demonstrated effective inhibition of growth at micromolar concentrations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide | Moderate cytotoxicity | Lacks dihydro group |

| 2-(3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfamoylphenyl acetate | Enhanced solubility | Contains sulfamoyl group |

| N-(9,10-dioxoanthracen-1-yl)-2-(piperidin-1-yl)acetamide | Varied pharmacological effects | Incorporates piperidine |

Study 1: Anticancer Efficacy in NPC Cells

In a recent study focused on nasopharyngeal carcinoma (NPC), this compound was evaluated for its anticancer potential. The results indicated that the compound effectively reduced cell viability with an IC50 value significantly lower than standard treatments. The study also reported that the compound induced apoptosis through mitochondrial pathways and increased ROS production .

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results showed that it inhibited bacterial growth at concentrations as low as 5 µg/mL. This suggests potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide?

- Methodological Answer : The synthesis typically involves three key steps:

Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃ .

Acylation : The anthraquinone is reacted with 2-phenylacetic acid in the presence of thionyl chloride (SOCl₂) to form an acyl chloride intermediate .

Amidation : The intermediate is treated with ammonia or a primary amine to yield the final acetamide derivative.

Key Considerations : Purity is achieved via recrystallization or column chromatography. Yields vary based on reaction conditions (e.g., solvent choice, temperature) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structure, including bond angles and intermolecular interactions. Refinement with SHELXPRO ensures accuracy .

Q. What in vitro assays are employed to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Resazurin-based microdilution (RBMA) or agar diffusion assays test bacterial/fungal inhibition. Example: Staphylococcus aureus (MIC ≤ 50 µg/mL) .

- Antioxidant Activity : Lipid peroxidation (LP) and oxidative protein modification (OMP) assays in rat liver homogenate measure radical scavenging .

- Antiplatelet Activity : Platelet aggregation assays using agonists like ADP or collagen .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the amidation step?

- Methodological Answer :

- Catalyst Screening : Use coupling agents (e.g., HATU, DCC) or base additives (K₂CO₃) to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of sensitive intermediates .

Case Study : Substituting thionyl chloride with EDCI increased yields from 70% to 85% in analogous anthraquinone derivatives .

Q. What computational approaches predict binding affinities of this compound to biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., SARS-CoV-2 spike protein) using software like GROMACS or AMBER .

- MM-GBSA Calculations : Estimate free energy of binding to prioritize high-affinity analogs. Example: S54 ligand showed stronger binding than SSAA09E3 (ΔG = −42.5 kcal/mol vs. −38.7 kcal/mol) .

- Docking Studies : AutoDock Vina or Schrödinger Suite identifies key residues in target pockets (e.g., DNA intercalation sites) .

Q. How can researchers resolve contradictions in reported antimicrobial activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like inoculum size, solvent (DMSO concentration ≤1%), and incubation time .

- Structural Validation : Confirm compound identity via HPLC and NMR to rule out impurities .

- Comparative Analysis : Test analogs (e.g., fluorophenyl vs. thioacetamide derivatives) to isolate substituent effects .

Example : A 2023 study found that 4-fluorophenyl analogs exhibited 2× higher antifungal activity than non-fluorinated derivatives, likely due to enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。